
YHO-13177
Übersicht
Beschreibung
YHO-13177 is a potent and specific inhibitor of breast cancer resistance protein (BCRP/ABCG2).
Wissenschaftliche Forschungsanwendungen
Umkehr der Chemotherapie-Resistenz bei Krebs
YHO-13177 wurde als potenter Inhibitor des Brustkrebs-Resistenzproteins (BCRP/ABCG2) identifiziert, das bekanntermaßen die Medikamentenresistenz bei der Chemotherapie von Krebs vermittelt . Es verstärkt die Zytotoxizität von Medikamenten wie SN-38 (ein aktiver Metabolit von Irinotecan), Mitoxantron und Topotecan, die aufgrund der BCRP-vermittelten Resistenz häufig weniger wirksam sind. Diese Verbindung könnte maßgeblich zur Verbesserung der Wirksamkeit der Chemotherapie beitragen, indem sie die Medikamentenresistenz umkehrt.
Verbesserung der Wirksamkeit von Krebsmedikamenten
Neben der Umkehrung der Medikamentenresistenz hat sich gezeigt, dass this compound die zytotoxischen Wirkungen bestimmter Krebsmedikamente in Krebszellen, die BCRP exprimieren, verstärkt . Dies deutet darauf hin, dass this compound zur Steigerung der Wirksamkeit dieser Medikamente eingesetzt werden könnte, was möglicherweise zu niedrigeren erforderlichen Dosierungen und weniger Nebenwirkungen führen könnte.
Selektivität für die BCRP-Inhibition
This compound zeigt eine hohe Spezifität für BCRP, ohne andere Medikamentenresistenzproteine wie P-Glykoprotein und multidrug resistance-related protein 1 (MRP1) zu beeinflussen . Diese Selektivität ist entscheidend, um unbeabsichtigte Wechselwirkungen und Nebenwirkungen bei der Kombination mit anderen Medikamenten zu minimieren.
Entwicklung eines Prodrugs
Aufgrund seiner geringen Löslichkeit wurde this compound zu einem wasserlöslichen Diethylaminoacetat-Prodrug, YHO-13351, entwickelt, das in vivo schnell in this compound umgewandelt wird . Dieser Prodrug-Ansatz ermöglicht eine einfachere Verabreichung und eine verbesserte Bioverfügbarkeit von this compound.
Pharmakokinetische Optimierung
Die Entwicklung von YHO-13351 begegnet auch pharmakokinetischen Herausforderungen, indem sie die orale oder intravenöse Verabreichung ermöglicht und so sicherstellt, dass ausreichende Mengen an this compound im systemischen Kreislauf erreicht werden . Diese Optimierung ist entscheidend, um die gewünschten therapeutischen Wirkungen in klinischen Umgebungen zu erzielen.
Anwendungen in präklinischen Modellen
This compound wurde in präklinischen Modellen, einschließlich murinen Leukämie-P388-Zellen und menschlichen Lungenkrebs-NCI-H460- und NCI-H23-Zellen, getestet . Diese Studien sind unerlässlich, um die Wirkungen der Verbindung in einem biologischen Kontext zu verstehen und den Weg für klinische Studien zu ebnen.
Langzeitwirkungen auf die Proteinexpression
Interessanterweise wurde beobachtet, dass this compound die Expression des BCRP-Proteins nach mehr als 24 Stunden Behandlung teilweise unterdrückt . Dies deutet auf ein Potenzial für eine langfristige Modulation von Medikamentenresistenzmechanismen hin, was erhebliche Auswirkungen auf Behandlungsstrategien haben könnte.
Klinische Implikationen für die Medikamentenresistenz
Die Fähigkeit von this compound, die durch BCRP vermittelte Medikamentenresistenz umzukehren, ist vielversprechend für klinische Anwendungen. Es könnte potenziell in Kombination mit bestehenden Chemotherapieschemata eingesetzt werden, um Resistenzen zu überwinden und die Patientenergebnisse zu verbessern .
Wirkmechanismus
YHO-13177, also known as (Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-hydroxypiperidin-1-yl)thiophen-2-yl)acrylonitrile, is a novel acrylonitrile derivative with significant implications in cancer chemotherapy . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary target of this compound is the Breast Cancer Resistance Protein (BCRP/ABCG2) . BCRP is an ATP-binding cassette (ABC) transporter superfamily member that confers resistance to various anticancer drugs .
Mode of Action
This compound acts as a potent inhibitor of BCRP . It interacts with BCRP, inhibiting its drug export function, thereby reversing BCRP-mediated drug resistance .
Biochemical Pathways
This compound affects the biochemical pathways associated with BCRP. By inhibiting BCRP, it prevents the efflux of various structurally unrelated anticancer drugs from cells, resulting in an increase in the intracellular accumulation of these drugs .
Pharmacokinetics
In terms of pharmacokinetics, this compound exhibits very low solubility . Its water-soluble diethylaminoacetate prodrug, yho-13351, is rapidly converted into this compound after oral or intravenous administration in mice .
Result of Action
The inhibition of BCRP by this compound potentiates the cytotoxicity of various anticancer drugs, including SN-38 (an active metabolite of irinotecan), mitoxantrone, and topotecan . It increases the intracellular accumulation of Hoechst 33342, a substrate of BCRP, and partially suppresses the expression of BCRP protein .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the conversion of YHO-13351 into this compound may vary depending on the physiological conditions of the body
Biochemische Analyse
Biochemical Properties
YHO-13177 is a potent and specific inhibitor of BCRP . It potentiates the cytotoxicity of SN-38, mitoxantrone, and topotecan in both BCRP-transduced human colon cancer HCT116 cells and SN-38–resistant human lung cancer A549 cells that express BCRP .
Cellular Effects
This compound increases the intracellular accumulation of Hoechst 33342, a substrate of BCRP, at 30 minutes and partially suppresses the expression of BCRP protein at more than 24 hours after its treatment in both HCT116/BCRP and A549/SN4 cells .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the BCRP, which confers resistance to anticancer drugs such as 7-ethyl-10-hydroxycamptothecin (SN-38, an active metabolite of irinotecan), mitoxantrone, and topotecan .
Temporal Effects in Laboratory Settings
This compound shows a rapid effect in increasing the intracellular accumulation of Hoechst 33342, a substrate of BCRP, at 30 minutes . It also partially suppresses the expression of BCRP protein at more than 24 hours after its treatment .
Dosage Effects in Animal Models
In mice, YHO-13351, a water-soluble diethylaminoacetate prodrug of this compound, was rapidly converted into this compound after its oral or intravenous administration . Coadministration of irinotecan with YHO-13351 significantly increased the survival time of mice inoculated with BCRP-transduced murine leukemia P388 cells .
Metabolic Pathways
It is known that this compound is a potent and specific inhibitor of BCRP, which is involved in the efflux of various anticancer drugs .
Transport and Distribution
It is known that this compound increases the intracellular accumulation of Hoechst 33342, a substrate of BCRP .
Subcellular Localization
It is known that this compound partially suppresses the expression of BCRP protein at more than 24 hours after its treatment .
Eigenschaften
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-24-18-5-3-14(12-19(18)25-2)15(13-21)11-17-4-6-20(26-17)22-9-7-16(23)8-10-22/h3-6,11-12,16,23H,7-10H2,1-2H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGGBVNCVONHHC-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=C(S2)N3CCC(CC3)O)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC=C(S2)N3CCC(CC3)O)/C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B1682272.png)
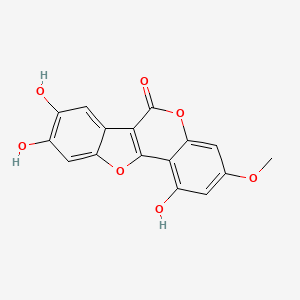
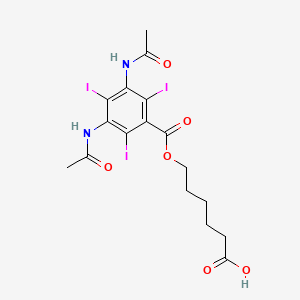
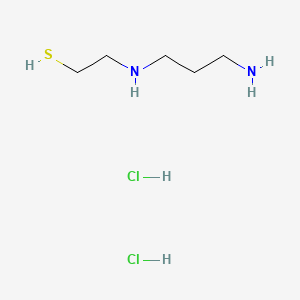
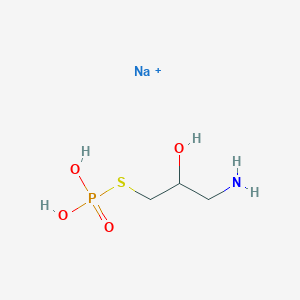
![ethoxymethyl-[2-[[(2S)-1-ethoxy-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]sulfanyl-sulfanylidenephosphanium](/img/structure/B1682279.png)
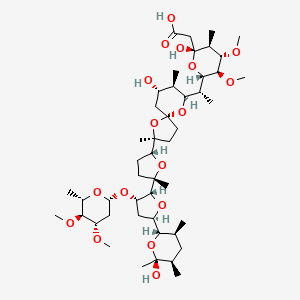
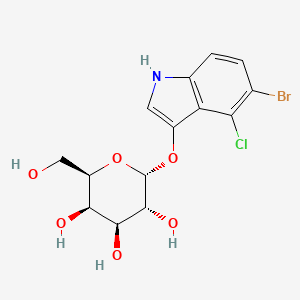
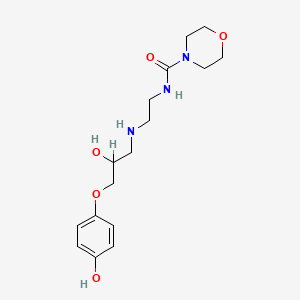
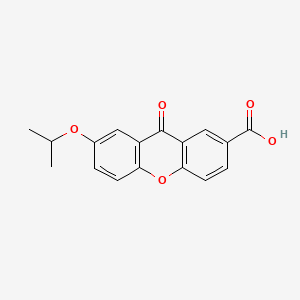


![N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B1682294.png)
